Venlafaxine Impurity E HCl

Overview

Description

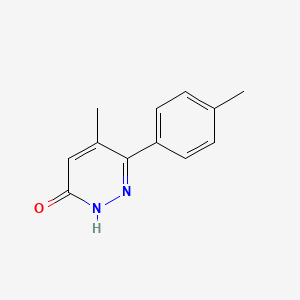

Venlafaxine Impurity E HCl, also known as 5- (4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro [5.5]undecane hydrochloride, is a compound related to Venlafaxine . Venlafaxine is a phenyl ethylamine derivative primarily used for the treatment of depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms . It is available as a generic medication and is sold under the brand name Effexor .

Molecular Structure Analysis

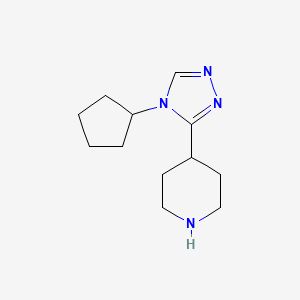

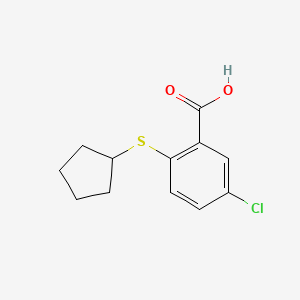

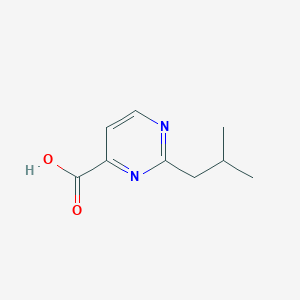

The molecular formula of Venlafaxine Impurity E HCl is C17H26ClNO2 . The InChI is 1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H . The Canonical SMILES is CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl .

Physical And Chemical Properties Analysis

The molecular weight of Venlafaxine Impurity E HCl is 311.8 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The rotatable bond count is 2 .

Scientific Research Applications

Pharmaceutical Analysis and Quality Control

Venlafaxine Impurity E HCl is utilized in the pharmaceutical industry for the quality control of Venlafaxine, an antidepressant medication. High-Performance Liquid Chromatography (HPLC) methods are developed to detect and quantify this impurity in Venlafaxine hydrochloride sustained release tablets . The precision of these methods is critical to ensure the safety and efficacy of the medication.

Stability Indicating Studies

This compound is integral in stability indicating studies, which are designed to determine the degradation of pharmaceutical substances. The analysis of Venlafaxine Impurity E HCl helps in understanding the behavior of Venlafaxine under various stress conditions, such as temperature, pH, and light exposure .

Method Development and Validation

Researchers use Venlafaxine Impurity E HCl to develop and validate analytical methods. These methods are essential for the identification and quantification of related substances in Active Pharmaceutical Ingredients (APIs) and finished products. The validation process includes specificity, linearity, precision, accuracy, and robustness .

Environmental Impact Studies

The compound is studied for its environmental impact, particularly its behavior in water treatment processes. Research on the photoinduced and electrochemically induced degradation of Venlafaxine Impurity E HCl can provide insights into the removal of pharmaceutical contaminants from wastewater .

Neurotransmitter Activity Research

Venlafaxine Impurity E HCl is also used in research related to neurotransmitter activity in the Central Nervous System (CNS). Since Venlafaxine is known to potentiate neurotransmitter activity, studying its impurities like Venlafaxine Impurity E HCl can contribute to a deeper understanding of its mechanism of action .

Mechanism of Action

Target of Action

The primary targets of 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride, also known as Venlafaxine Impurity E HCl, are the neurotransmitters serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation .

Mode of Action

Venlafaxine Impurity E HCl potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .

Biochemical Pathways

The biochemical pathways affected by Venlafaxine Impurity E HCl primarily involve the serotonin and norepinephrine reuptake processes . By inhibiting the reuptake of these neurotransmitters, Venlafaxine Impurity E HCl increases their availability in the synaptic cleft, thereby potentiating their activity . The downstream effects of this potentiation include mood elevation and alleviation of depressive symptoms .

Result of Action

The molecular and cellular effects of Venlafaxine Impurity E HCl’s action primarily involve the potentiation of serotonin and norepinephrine activity . This potentiation results in mood elevation and the alleviation of depressive symptoms .

Action Environment

The action, efficacy, and stability of Venlafaxine Impurity E HCl can be influenced by various environmental factors. For instance, the presence of certain substances in the environment can interfere with the analysis of Venlafaxine Impurity E HCl . Moreover, the compound should be stored in an airtight container, protected from light and moisture

properties

IUPAC Name |

5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYQRAJIRAJLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Venlafaxine Impurity E HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1454108.png)

![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)